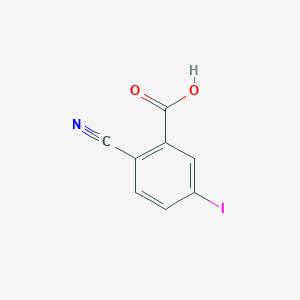

2-Cyano-5-iodobenzoic acid

説明

Contextualization within Benzoic Acid Derivatives Chemistry

Benzoic acid, a simple aromatic carboxylic acid with the formula C₆H₅COOH, serves as the parent structure for a vast array of derivatives. wikipedia.org These derivatives are formed by substituting one or more hydrogen atoms on the benzene (B151609) ring with various functional groups. ontosight.ai This class of compounds is fundamental to organic chemistry and has found applications in numerous areas, including the synthesis of dyes, perfumes, pharmaceuticals, and polymers. wikipedia.orgslideshare.net

The reactivity of benzoic acid and its derivatives is largely dictated by the nature of the substituents on the aromatic ring. The carboxylic acid group itself can undergo a variety of reactions, including esterification, amide formation, and reduction to an alcohol. wikipedia.orgnewworldencyclopedia.org The benzene ring can also participate in electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing groups.

2-Cyano-5-iodobenzoic acid is a prime example of a polysubstituted benzoic acid derivative where the interplay of different functional groups leads to unique chemical properties. The electron-withdrawing nature of the cyano and carboxyl groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The iodine atom, being a halogen, can be readily replaced or used in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings. sarex.com This multifunctionality makes it a valuable intermediate in the synthesis of complex organic molecules, including potential drug candidates and specialty materials. lookchem.com

Historical Perspectives and Initial Research Focus on Halogenated and Cyano-Substituted Benzoic Acids

The history of benzoic acid itself dates back to the 16th century, with its structure being determined in 1832. newworldencyclopedia.orgepa.gov The exploration of its derivatives, including halogenated and cyano-substituted variants, began as synthetic organic chemistry started to flourish.

Early research into halogenated benzoic acids was often driven by the desire to understand the effects of substituents on the properties and reactivity of aromatic compounds. For instance, the first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, which resulted in chlorinated benzoic acid derivatives as byproducts. newworldencyclopedia.org Over time, more controlled methods for the synthesis of specific halogenated benzoic acids were developed, allowing for a more systematic study of their properties. google.com The development of methods for decarboxylative halogenation also provided routes to aryl halides from benzoic acid derivatives, although initial yields for many aromatic acids were low. acs.org

The introduction of the cyano group to the benzoic acid scaffold added another layer of chemical diversity. The synthesis of cyano-substituted benzoic acids has been an area of active research, with various methods being developed to introduce the nitrile functionality. google.com The cyano group is a powerful electron-withdrawing group and a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. nih.gov

The synthesis of molecules containing both halogens and cyano groups, such as this compound, represents a convergence of these historical research streams. The development of synthetic routes to such compounds has been crucial for their application in modern chemical research. For example, historical methods for the synthesis of related compounds sometimes involved the preparation of an amino-iodobenzoic acid intermediate, which could then be converted to the cyano derivative. A significant advancement in iodination chemistry was the development of methods to produce 2-amino-5-iodobenzoic acid by reacting 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. google.com

The initial focus on these substituted benzoic acids has paved the way for their use as key building blocks in contemporary organic synthesis. The unique combination of functional groups in this compound allows for a wide range of chemical transformations, making it a valuable tool for chemists in academia and industry.

Structure

3D Structure

特性

IUPAC Name |

2-cyano-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURKJLQOEBNLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608938 | |

| Record name | 2-Cyano-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185050-32-2 | |

| Record name | 2-Cyano-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Organic Transformations and Reactivity Profiles of 2 Cyano 5 Iodobenzoic Acid

Halogen-Mediated Reactivity

The presence of an iodine atom on the aromatic ring is a key feature of 2-cyano-5-iodobenzoic acid, dictating a significant portion of its reactivity. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various reactions.

Nucleophilic Substitution Reactions Involving Iodine and Cyano Groups

While classic nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult, the electron-withdrawing nature of the cyano and carboxyl groups in this compound deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. In these reactions, a nucleophile replaces the iodine atom. The cyano group, also a potential site for nucleophilic attack, can undergo various transformations, although its reactivity in this context is often secondary to that of the iodo group.

Nucleophilic substitution reactions are fundamental in organic chemistry, involving the replacement of one nucleophile by another. byjus.com The efficiency of such reactions depends on the nature of the substrate, the nucleophile, the leaving group, and the solvent. byjus.com In the case of this compound, the iodine atom serves as the leaving group.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type) Facilitated by the Iodo Substituent

The iodo substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction of this compound with an arylboronic acid, for instance, would yield a biphenyl (B1667301) derivative, a common scaffold in many biologically active molecules.

Several palladium catalysts and ligands have been developed to improve the efficiency and scope of Suzuki-Miyaura reactions. nih.govmdpi.comnih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome. rsc.org

Table 1: Examples of Catalysts Used in Suzuki-Miyaura Cross-Coupling Reactions

| Catalyst/Precatalyst | Ligand | Base | Solvent | Substrate Scope | Reference |

| Pd(OAc)₂ | PCy₃ | Various | Various | Aryl and vinyl triflates | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | Various | Various | Aryl and vinyl halides (including chlorides) | organic-chemistry.org |

| PEPPSI-type palladium complexes | Resorcinarenyl-substituted triazolium tetrafluoroborates | Not specified | Polar solvent | Aryl chlorides | mdpi.com |

| NDG@Pd nanocatalyst | Nitrogen-doped graphene (support) | Sodium dodecyl sulfate | Water | Phenyl halides | mdpi.com |

| Pd/TiO₂ | None (ligand-free) | Not specified | Dimethylacetamide | Aryl chlorides and bromides | mdpi.com |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is another key functional group in this compound, offering a variety of transformation possibilities.

Derivatization to Esters and Amides

The carboxylic acid moiety can be readily converted into esters and amides, which are fundamental functional groups in many organic molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. researchgate.net

Amidation , the formation of an amide bond, is one of the most important reactions in organic chemistry. nih.gov Amides can be synthesized by the direct reaction of a carboxylic acid with an amine, often requiring high temperatures or the use of coupling reagents to activate the carboxylic acid. nih.govnih.govrsc.org Various methods have been developed for the synthesis of amides from esters as well. nih.govnih.gov A facile method involves the direct amidation of esters with sodium amidoboranes at room temperature without the need for catalysts. nih.gov

Table 2: Selected Methods for Amide Synthesis

| Starting Material | Reagent(s) | Conditions | Key Features | Reference(s) |

| Carboxylic Acid & Amine | Dehydration | High temperature | Direct but often harsh | nih.gov |

| Carboxylic Acid & Amine | Coupling Agents | Mild | Wide applicability | bath.ac.uk |

| Ester & Amine | Sodium Amidoboranes | Room Temperature | Rapid, high yield, catalyst-free | nih.gov |

| Aldehyde & Amine | Copper Sulfate, t-BuOOH | Mild | Oxidative amidation | organic-chemistry.org |

Decarboxylation Pathways in Chemical Synthesis

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The decarboxylation of aromatic carboxylic acids can be challenging and often requires harsh conditions, such as high temperatures. nih.govnist.gov The presence of certain substituents on the aromatic ring can facilitate this process. For instance, electron-withdrawing groups at the α-carbon of a carboxylic acid can make decarboxylation easier upon heating. lneya.com

For benzoic acids, decarboxylation can be achieved by heating in a solution of quinoline (B57606) with a copper powder catalyst. lneya.com More recent methods have explored radical decarboxylation pathways, which can proceed under milder conditions. nih.govorganic-chemistry.org For example, a photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals that can then be functionalized. nih.gov

Role as a Precursor to Hypervalent Iodine Reagents

Hypervalent iodine compounds are reagents that contain an iodine atom in a formal oxidation state higher than +1. tcichemicals.com They have gained significant popularity in organic synthesis as they are generally non-toxic, environmentally benign, and capable of mediating a wide range of transformations under mild conditions. nih.govnih.gov These reagents are used for oxidations, halogenations, C-C, C-O, and C-N bond formations, among other reactions. nih.govnih.gov

2-Iodobenzoic acid and its derivatives can serve as precursors for the synthesis of various hypervalent iodine reagents. nih.govacs.org For example, the oxidation of 2-iodobenzoic acid can lead to the formation of 2-iodoxybenzoic acid (IBX), a powerful and versatile oxidizing agent. nih.gov Similarly, derivatives of 2-iodobenzoic acid can be used to synthesize other useful hypervalent iodine reagents like Dess-Martin periodinane. nih.gov

The development of recyclable hypervalent iodine reagents is an area of active research to improve the atom economy of these reactions. beilstein-journals.org The use of this compound as a precursor could potentially lead to tagged hypervalent iodine reagents that are more easily separated from the reaction mixture.

Synthesis of 2-Iodosobenzoic Acid (IBA) and 2-Iodoxybenzoic Acid (IBX) Derivatives

The synthesis of 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX) from 2-iodobenzoic acid is a well-established process. Typically, 2-iodobenzoic acid is oxidized using a potent oxidizing agent. A common and effective reagent for this transformation is potassium peroxymonosulfate, commercially known as Oxone®.

The general pathway involves the oxidation of the iodine(I) center in the starting material to a hypervalent iodine(III) state to form the IBA derivative, or further to an iodine(V) state for the IBX derivative. For the specific case of this compound, the synthesis of its corresponding IBA (4-cyano-2-iodosobenzoic acid) and IBX (4-cyano-2-iodoxybenzoic acid) derivatives would theoretically follow a similar protocol.

The reaction would proceed as follows:

For 4-cyano-IBA synthesis: this compound would be treated with an oxidizing agent like Oxone® under controlled, mild conditions, typically in an aqueous medium. The temperature is kept low to prevent over-oxidation to the IBX derivative.

For 4-cyano-IBX synthesis: To obtain the pentavalent iodine species, more forcing conditions are generally required, such as higher temperatures (e.g., ~70 °C) and potentially a larger excess of the oxidizing agent.

While these syntheses are chemically reasonable, specific reaction conditions, yields, and detailed characterization for the 4-cyano derivatives are not currently reported in available literature.

Oxidative Transformations Mediated by Derived Hypervalent Iodine Species (e.g., C-H Functionalization, Oxidative Cyclizations)

Hypervalent iodine reagents, such as IBX and its derivatives, are renowned for their utility as mild and selective oxidizing agents in a wide array of organic transformations. These include C-H functionalization and oxidative cyclizations. The presence of the electron-withdrawing cyano group on the aromatic ring of a hypothetical 4-cyano-IBX would be expected to modulate its reactivity, potentially enhancing its oxidizing power compared to the parent IBX.

C-H Functionalization: Reagents like IBX are known to facilitate the oxidation of C-H bonds, particularly those adjacent to carbonyl groups (α-oxidation) or at benzylic positions. A 4-cyano-IBX derivative would be anticipated to perform similar transformations, potentially with altered efficiency or selectivity, though specific examples have not been documented.

Oxidative Cyclizations: Hypervalent iodine reagents are also employed to induce cyclization reactions, often through the oxidation of a substrate to generate a reactive intermediate that subsequently undergoes ring closure. For instance, the oxidation of unsaturated carboxylic acids can lead to the formation of lactones. While it is plausible that a 4-cyano-IBA or 4-cyano-IBX could mediate such reactions, no published studies demonstrate these specific applications.

Due to the lack of experimental data, a detailed discussion and data tables for oxidative transformations mediated by hypervalent iodine species derived from this compound cannot be provided.

Other Significant Reaction Pathways

Beyond the chemistry of its hypervalent iodine derivatives, the bifunctional nature of this compound (containing a carboxylic acid, a cyano group, and an iodoaryl moiety) suggests potential for a variety of other transformations.

Intermolecular Reactions with 1,3-Diketones

The reaction between 2-iodobenzoic acids and 1,3-dicarbonyl compounds can proceed through various pathways, often catalyzed by transition metals like copper or palladium, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. However, specific studies detailing the intermolecular reactions between this compound and 1,3-diketones are not found in the current body of scientific literature. Plausible, yet undocumented, reaction pathways could involve the formation of iodonium (B1229267) ylides from the 1,3-diketone, followed by further reaction, or transition-metal-catalyzed coupling reactions involving the carbon-iodine bond.

Cyclization Reactions Leading to Heterocyclic Compound Synthesis

The structure of this compound is conducive to the synthesis of heterocyclic systems. The ortho-disposed carboxylic acid and iodine atom, along with the cyano group, offer multiple reactive sites for intramolecular cyclization or for participation in multicomponent reactions to build heterocyclic rings. For example, transition-metal-catalyzed reactions could facilitate intramolecular cyclization via coupling of the iodine and carboxylic acid functionalities with a suitable partner. The cyano group could also be transformed (e.g., hydrolyzed to an amide or reduced to an amine) to provide a nucleophilic center for subsequent cyclization. Despite these possibilities, specific, documented examples of cyclization reactions starting from this compound to synthesize heterocyclic compounds are not available in the reviewed literature.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry, Inductively Coupled Plasma Mass Spectrometry) for Compound Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which enables the unambiguous determination of a compound's elemental formula. researchgate.netmasonaco.org For 2-Cyano-5-iodobenzoic acid (C₈H₄INO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity with high confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. nih.govnih.gov It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govresearchgate.net For this compound, analysis in negative ion mode would be particularly effective, showing a prominent ion corresponding to the loss of the acidic proton. Further fragmentation can be induced to provide structural information. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While not typically used for molecular structure elucidation, ICP-MS is an extremely sensitive elemental analysis technique. It could be employed to quantify the amount of iodine in a sample, thereby indirectly supporting the purity assessment of this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄INO₂ |

| Monoisotopic Mass | 272.9287 Da |

| Expected [M-H]⁻ Ion (ESI-MS) | 271.9214 m/z |

| Expected [M+H]⁺ Ion (ESI-MS) | 273.9360 m/z |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and allow for the identification of specific functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.infolibretexts.org The C=O stretching vibration of the carboxyl group will appear as a strong, sharp peak around 1700 cm⁻¹. docbrown.infolibretexts.org The C≡N (nitrile) stretch gives a sharp, medium-intensity band in the 2200-2260 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. The C≡N stretch is also Raman active, typically appearing in the 2100-2300 cm⁻¹ range. researchgate.net The symmetric "breathing" modes of the aromatic ring are often prominent in the Raman spectrum. Furthermore, the C-I stretching vibration, which is often weak in the IR spectrum, should be observable in the low-frequency region of the Raman spectrum (typically below 600 cm⁻¹), providing direct evidence for the iodo-substituent.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | IR |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | IR, Raman |

| Nitrile | C≡N stretch | 2200 - 2260 | IR, Raman |

| Aromatic Ring | C-H stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |

| Iodo-substituent | C-I stretch | < 600 | Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:

Unambiguous Confirmation: Absolute confirmation of the molecular structure, including the substitution pattern on the benzene (B151609) ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insights into the electronic effects of the substituents.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice. This would reveal intermolecular interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups (e.g., the formation of dimers) and potential halogen bonding involving the iodine atom. mdpi.comresearchgate.net

Conformation: The dihedral angle between the carboxylic acid group and the aromatic ring.

Computational Chemistry and Theoretical Studies of 2 Cyano 5 Iodobenzoic Acid

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into molecular behavior at the atomic level. The choice of method and basis set is crucial for obtaining accurate and meaningful results.

Density Functional Theory (DFT) and Ab Initio Approaches (e.g., B3LYP, G4 Methods)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov For molecules like 2-Cyano-5-iodobenzoic acid, DFT methods are well-suited to predict a variety of properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular and has been used extensively to study substituted benzoic acids. researchgate.netmdpi.com It combines the strengths of both Hartree-Fock theory and DFT to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. For instance, studies on various benzoic acid derivatives have successfully employed B3LYP to calculate minimum energy structures and analyze conformational landscapes. researchgate.net

Ab initio methods, such as the Gaussian-n (G4) theories, offer a higher level of accuracy by making fewer approximations. These composite methods systematically extrapolate to the full configuration interaction limit with a complete basis set, providing highly accurate thermochemical data like heats of formation. rsc.org While computationally more demanding, G4 and related methods are invaluable for benchmarking DFT results and for cases where high accuracy is paramount.

| Method/Functional | Type | Typical Applications for Substituted Benzoic Acids |

|---|---|---|

| B3LYP | Hybrid-GGA DFT | Geometry optimization, vibrational frequency calculation, electronic properties (HOMO/LUMO), NMR chemical shifts. researchgate.netpan.olsztyn.pl |

| mPW1PW | Hybrid DFT | Often coupled with LANL2DZ for iodine; reliable for structural and electronic properties. researchgate.net |

| G4/G4(MP2) | Composite Ab Initio | High-accuracy thermochemistry (e.g., heats of formation, bond dissociation energies). rsc.org |

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to predicting the chemical behavior of this compound. Computational methods provide several tools for this analysis.

Molecular Orbitals and Natural Bond Orbital (NBO) Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the iodine atom, while the LUMO would be expected to be centered on the electron-withdrawing cyano and carboxylic acid groups.

Natural Bond Orbital (NBO) analysis provides a more detailed picture of bonding and electron delocalization. faccts.de It transforms the calculated wave function into a localized Lewis-like structure, describing the molecule in terms of core orbitals, lone pairs, and bond orbitals. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from lone pairs into antibonding orbitals. For this compound, NBO analysis would reveal the extent of π-conjugation within the benzene (B151609) ring and the electronic interactions between the substituents (cyano, iodo, and carboxyl groups) and the ring.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in a molecule dictates its electrostatic properties and is fundamental to understanding intermolecular interactions. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution. libretexts.org It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate charge.

For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carboxylic acid and the nitrogen atom of the cyano group. researchgate.net These sites represent areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the acidic hydrogen of the carboxyl group and, to a lesser extent, the hydrogen atoms on the aromatic ring, indicating sites for nucleophilic attack. researchgate.net The iodine atom can exhibit a region of positive potential known as a "sigma-hole" along the C-I bond axis, making it a potential site for halogen bonding interactions. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. smu.edunih.govrsc.orgresearchgate.net By mapping the potential energy surface, chemists can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For this compound, several reaction types could be investigated computationally:

Nucleophilic Aromatic Substitution: The electron-withdrawing cyano and carboxyl groups activate the aromatic ring for nucleophilic attack. Computational modeling could explore the mechanism of substituting the iodine atom with various nucleophiles, determining whether the reaction proceeds via an SNAr mechanism and calculating the associated energy barriers.

Cross-Coupling Reactions: The carbon-iodine bond is a common site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). DFT calculations can be used to model the catalytic cycle of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the catalyst, ligands, and substrates.

Reactions of the Carboxylic Acid and Cyano Groups: The mechanisms of reactions involving the carboxylic acid (e.g., esterification, amidation) or the nitrile group (e.g., hydrolysis, reduction) can also be studied. philadelphia.edu.jophiladelphia.edu.joorganic-chemistry.org For example, modeling the hydrolysis of the cyano group to an amide and then to a carboxylic acid would involve calculating the energies of intermediates and transition states for each step under acidic or basic conditions.

By combining these computational approaches, a comprehensive theoretical understanding of the structure, properties, and reactivity of this compound can be achieved, guiding future experimental work and application development.

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis is a fundamental computational tool used to elucidate the mechanisms of chemical reactions. This method involves locating the transition state—the highest energy point along a reaction coordinate—which acts as the bottleneck for the reaction. By analyzing the structure and energy of the transition state, chemists can understand how reactants are converted into products.

For a molecule like this compound, this analysis would be crucial for understanding reactions such as nucleophilic aromatic substitution at the carbon bearing the iodine atom or reactions involving the cyano and carboxylic acid groups. Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. This mapping, known as reaction pathway mapping, identifies the lowest energy path from reactants to products, passing through the transition state. The insights gained from such studies are vital for optimizing reaction conditions and designing new synthetic routes. While the principles of transition state analysis are well-established, specific studies detailing these pathways for this compound are not prominently documented in scientific databases.

Investigations into Catalytic Cycles

Theoretical investigations into catalytic cycles are essential for understanding how catalysts accelerate chemical reactions without being consumed. These studies often involve mapping the entire reaction pathway, including all intermediates and transition states, for a catalyzed reaction. This allows researchers to determine the rate-determining step and understand the role of the catalyst in lowering the activation energy.

In the context of this compound, which can serve as a building block in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), computational studies would be invaluable. Such investigations would model the interaction of the molecule with a metal catalyst (like palladium or copper) and map out the steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. These theoretical models help in designing more efficient catalysts and predicting the outcomes of new reactions. However, specific computational studies detailing the catalytic cycles involving this compound are not readily found in the literature.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and understand electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict NMR chemical shifts (δ) with a high degree of accuracy. faccts.defaccts.de Methods like DFT, often using the Gauge-Independent Atomic Orbital (GIAO) approach, are used to calculate the magnetic shielding tensors for each nucleus in a molecule. faccts.de The chemical shift is then determined by comparing the calculated shielding of a nucleus in the molecule of interest to the shielding of a nucleus in a reference compound (e.g., tetramethylsilane, TMS). faccts.de

For this compound, these calculations would predict the 1H and 13C chemical shifts. Comparing these predicted values with experimental spectra helps in the definitive assignment of signals and can provide insights into the electronic environment of the atoms. While experimental NMR data for this compound exists, detailed computational studies correlating theoretical predictions with these experimental values are not widely published.

Below is a hypothetical table illustrating how such data would be presented.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-3 | ||

| H-4 | ||

| H-6 | ||

| C-1 | ||

| C-2 | ||

| C-3 | ||

| C-4 | ||

| C-5 | ||

| C-6 | ||

| C (Cyano) | ||

| C (Carboxyl) | ||

| No specific computational data for this compound was found in the searched literature; this table is for illustrative purposes only. |

Vibrational frequency analysis, typically performed using computational methods like DFT, calculates the frequencies of the normal modes of vibration of a molecule. ijtsrd.comrasayanjournal.co.innih.gov These calculated frequencies correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. rasayanjournal.co.in

This analysis is crucial for interpreting vibrational spectra. For this compound, theoretical calculations would predict the frequencies for key vibrational modes, such as the C≡N stretch of the cyano group, the C=O and O-H stretches of the carboxylic acid group, and various aromatic C-H and C-C stretching and bending modes. rasayanjournal.co.in By comparing the calculated frequencies (often scaled to correct for computational approximations) with the experimental IR and Raman spectra, each absorption band can be assigned to a specific molecular motion. ijtsrd.com This provides a detailed understanding of the molecule's vibrational properties. While this is a standard computational practice, published studies with a detailed vibrational analysis of this compound are not available.

A representative data table for such an analysis is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | ||

| C-H stretch (aromatic) | ||

| C≡N stretch | ||

| C=O stretch | ||

| C-C stretch (aromatic ring) | ||

| C-I stretch | ||

| No specific computational data for this compound was found in the searched literature; this table is for illustrative purposes only. |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

2-Cyano-5-iodobenzoic acid is a valuable intermediate in multi-step organic synthesis due to the distinct reactivity of its functional groups. The electron-withdrawing properties of the cyano and carboxyl groups influence the reactivity of the aromatic ring, while the iodine atom serves as a versatile handle for introducing molecular complexity through cross-coupling reactions. The iodine substituent is readily replaced or utilized in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings.

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. nih.govnih.gov PARP inhibitors are crucial in the treatment of cancers with deficiencies in DNA damage repair pathways, such as those with BRCA mutations. nih.govnih.gov While various synthetic routes to the PARP inhibitor Olaparib exist, related iodo-benzoic acid derivatives are crucial for constructing the core phthalazinone structure of the drug. nih.govgoogle.comgoogle.com The synthesis often involves a key cross-coupling step, such as a Negishi coupling, where the iodo-substituent is replaced to build the final complex carbon skeleton of the drug molecule. nih.govnih.gov

| Target Molecule Class | Role of this compound Scaffold | Key Transformation | Significance |

|---|---|---|---|

| PARP Inhibitors (e.g., Olaparib) | Key intermediate for the phthalazinone core | Transition metal-catalyzed cross-coupling (e.g., Negishi, Suzuki) at the iodine position | Enables construction of the complex carbon framework required for therapeutic activity against certain cancers. nih.govnih.gov |

Catalytic Applications and Organocatalysis in Organic Transformations

While this compound is not typically used directly as a catalyst, it serves as an important precursor for a class of powerful organocatalysts known as hypervalent iodine reagents. nih.gov Compounds like 2-iodobenzoic acid can be oxidized to form cyclic hypervalent iodine(III) reagents, such as 2-iodosobenzoic acid (IBA), and iodine(V) reagents, like 2-iodoxybenzoic acid (IBX). nih.govrsc.orgresearchgate.net

These hypervalent iodine compounds are prized as "green" non-metallic oxidants and catalysts for a wide array of organic transformations, including the oxidation of alcohols, C-H functionalization, and oxidative rearrangements. nih.govnih.gov The ortho-carboxyl group is critical, as it forms a five-membered ring with the iodine atom, which stabilizes the hypervalent state and modulates its reactivity. nih.gov The synthesis of these reagents involves the oxidation of the parent 2-iodobenzoic acid, often using oxidants like Oxone®. researchgate.net The presence of the electron-withdrawing cyano group at the 5-position in this compound would be expected to influence the electrophilicity and, therefore, the catalytic activity of the resulting hypervalent iodine species. rsc.org

Precursor in the Synthesis of Functionalized Materials

The defined geometry and multiple reactive sites of this compound make it a promising candidate as a monomer or linker for the synthesis of advanced functional materials, such as polymers and metal-organic frameworks (MOFs). nih.gov

Functional polymers, which have tailored chemical, electronic, or biological properties, are often synthesized from monomers containing specific functional groups. nih.govpageplace.de The carboxylic acid group of this compound can be used for polyester (B1180765) or polyamide formation, while the cyano and iodo groups would be incorporated as pendant functionalities along the polymer chain, available for subsequent modifications. nih.govresearchgate.net

In the field of materials science, this molecule is a potential organic linker for the construction of MOFs. MOFs are highly porous, crystalline materials built from metal nodes connected by organic linkers. researchgate.netwuttkescience.com The properties of a MOF, such as pore size, surface area, and chemical functionality, are dictated by the geometry and chemical nature of its building blocks. researchgate.net The rigid structure of this compound, combined with its carboxylate group for binding to metal centers, makes it a suitable candidate for creating robust frameworks. The cyano and iodo groups lining the pores of the resulting MOF could serve as sites for post-synthetic modification or as specific binding sites for gas storage or catalysis. wuttkescience.com

Supramolecular Chemistry and Assembly Design

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The predictable and directional nature of these interactions allows for the rational design of complex, self-assembled architectures from molecular components.

Host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding cavity for another molecule (the guest). nih.gov This type of interaction is fundamental to molecular recognition, sensing, and drug delivery. nih.gov Common hosts include macrocycles like cyclodextrins and calixarenes. davuniversity.orgbeilstein-journals.orgrsc.org While the principles of host-guest chemistry are well-established, specific studies detailing the inclusion of this compound within a host molecule, or its action as a host itself, are not extensively documented in the scientific literature.

This compound is an exemplary molecule for crystal engineering, the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. mdpi.com Its structure allows for multiple, highly directional non-covalent interactions that can be used to control the packing of molecules in a crystal lattice.

The most significant of these is halogen bonding. wikipedia.org In this interaction, the iodine atom acts as a halogen bond donor. Due to an anisotropic distribution of electron density around the iodine, a region of positive electrostatic potential, known as a σ-hole, forms opposite the C–I covalent bond. This electrophilic region can interact favorably with a Lewis base (an electron-rich species), such as a nitrogen or oxygen atom. wikipedia.orgresearchgate.net

In addition to halogen bonding, the carboxylic acid group is a strong hydrogen bond donor and acceptor, often forming characteristic head-to-head dimers with neighboring molecules. The cyano group can also participate as a hydrogen bond or halogen bond acceptor. This combination of strong, directional forces—halogen bonds and hydrogen bonds—makes this compound a powerful building block for creating predictable and robust supramolecular networks. mdpi.com

| Interaction Type | Participating Functional Group(s) | Role | Significance in Crystal Engineering |

|---|---|---|---|

| Halogen Bonding | Iodo (-I) | Donor (via σ-hole) | Provides strong, linear, and highly directional interactions for building robust networks. wikipedia.orgresearchgate.net |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Donor (O-H) and Acceptor (C=O) | Leads to the formation of common and predictable synthons, such as carboxylic acid dimers. |

| Hydrogen/Halogen Bonding | Cyano (-CN) | Acceptor | Acts as a Lewis basic site to accept hydrogen or halogen bonds, linking molecules together. |

Conclusion and Future Research Directions

Summary of Key Research Findings

Research on 2-Cyano-5-iodobenzoic acid has primarily focused on its synthetic utility, leveraging the distinct reactivity of its functional groups. The presence of the iodo, cyano, and carboxylic acid moieties on the same aromatic ring allows for sequential and selective reactions, making it a valuable scaffold in synthetic chemistry.

The iodine atom at the 5-position is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors. The ability of the iodo group to participate in these transformations makes this compound a key intermediate in the synthesis of a wide array of more complex derivatives.

The carboxylic acid group provides a handle for traditional transformations such as esterification and amide bond formation. This functionality is particularly important in medicinal chemistry, where the conversion of a carboxylic acid to an amide or ester can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, benzoic acid derivatives have been investigated for their potential as anticancer agents and non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov

The cyano group, an electron-withdrawing group, influences the reactivity of the aromatic ring and can be transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This versatility further expands the range of accessible derivatives from this compound. High-yield methods have been developed for the conversion of 5-iodo derivatives to their corresponding 5-cyano counterparts using reagents like cuprous cyanide, demonstrating the synthetic accessibility of this class of compounds. nih.gov

The synthesis of related iodo- and cyano-substituted benzoic acids has been a subject of considerable research. For example, methods for the production of 2-amino-5-iodobenzoic acid by reacting 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide have been developed. google.com Such precursors can then be converted to the corresponding cyano derivatives, illustrating a potential synthetic pathway to this compound.

Emerging Trends in Halogenated and Cyano-Aromatic Compound Chemistry

The chemistry of halogenated and cyano-aromatic compounds is a dynamic field, with several emerging trends that are relevant to the study and application of molecules like this compound.

A significant trend is the development of greener and more sustainable methods for the halogenation of aromatic compounds. taylorfrancis.com Traditional methods often involve harsh reagents and produce significant waste. Current research is focused on developing catalytic systems that are more environmentally benign, utilize milder conditions, and offer higher selectivity. This includes the use of novel catalysts and exploring alternative halogen sources.

In the realm of cyano-aromatic compounds, there is growing interest in their application in materials science, particularly as organic and polymeric semiconductors. The introduction of cyano groups can significantly influence the electronic properties of organic molecules, making them suitable for use in electronic devices. thieme-connect.com

Furthermore, the field of photoredox catalysis has opened up new avenues for the formation of C-C and C-N bonds under mild conditions. thieme-connect.comrsc.orgresearchgate.net These light-driven reactions often exhibit high functional group tolerance and can be used to construct complex molecular architectures that are difficult to access through traditional methods. This is particularly relevant for the functionalization of both the iodo and cyano groups in this compound.

The development of new ligands and precatalysts continues to be a major focus in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These advancements aim to improve catalyst efficiency, expand the scope of compatible substrates, and enable reactions to be carried out under more practical and user-friendly conditions. Such improvements directly impact the utility of building blocks like this compound in synthetic campaigns.

Prospective Avenues for Future Research on this compound

The unique structural features of this compound present several exciting opportunities for future research.

One promising area is its application in the synthesis of novel bioactive compounds. The benzoic acid scaffold is a common motif in many pharmaceuticals, and the ability to selectively functionalize the iodo and cyano groups of this compound could lead to the discovery of new drug candidates with unique biological activities. nih.govbenthamscience.com For example, it could serve as a starting point for the development of new classes of enzyme inhibitors or receptor ligands. The design and synthesis of derivatives for evaluation as potential influenza neuraminidase inhibitors is one such possibility. researchgate.net

Another avenue for future investigation is the development of novel catalytic methodologies that utilize this compound as a substrate. Its distinct functional groups could be exploited to explore new types of tandem or one-pot reactions, streamlining the synthesis of complex molecules. For instance, late-stage C-H amination of benzoic acids is an emerging area, and applying such methods to this molecule could provide rapid access to a diverse range of functionalized anilines. nih.gov

In the field of materials science, this compound could be explored as a precursor for the synthesis of novel organic materials with interesting photophysical or electronic properties. The rigid aromatic core and the potential for extensive functionalization make it an attractive building block for the construction of polymers, dendrimers, or other supramolecular assemblies.

Finally, further exploration of the fundamental reactivity of this compound is warranted. A deeper understanding of the interplay between its three functional groups could lead to the discovery of new and unexpected chemical transformations, further expanding its utility in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyano-5-iodobenzoic acid, and how can reaction efficiency be validated?

- Methodology : Begin with halogenation of benzoic acid derivatives. For example, iodination at the 5-position can be achieved using N-iodosuccinimide (NIS) in acetic acid under controlled temperature (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC) with UV detection . Post-synthesis, validate purity using high-performance liquid chromatography (HPLC) and confirm structural integrity via H/C NMR (e.g., verifying the cyano group’s characteristic peak at ~110–120 ppm in C NMR) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to extreme temperatures (e.g., −20°C to 60°C), humidity (40–80% RH), and light (UV/visible). Use mass spectrometry (MS) to detect degradation products and Fourier-transform infrared spectroscopy (FTIR) to monitor functional group integrity. Compare results against NIST reference data for benzoic acid derivatives .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

- Methodology : Combine X-ray crystallography for absolute configuration confirmation and Raman spectroscopy to differentiate iodine- and cyano-related vibrational modes. Cross-validate with computational methods (e.g., density functional theory (DFT) simulations) to predict spectral profiles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use DFT calculations (e.g., Gaussian or ORCA software) to model transition states and electron density maps. Focus on iodine’s leaving group potential and the cyano group’s electronic effects. Validate predictions experimentally via Suzuki-Miyaura couplings, tracking yields and byproducts using gas chromatography–mass spectrometry (GC-MS) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology : Employ 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. If discrepancies persist, consider dynamic effects (e.g., rotational isomerism) or solvent-induced shifts. Cross-reference with crystallographic data if available .

Q. How does the steric and electronic profile of this compound influence its utility in metal-organic frameworks (MOFs)?

- Methodology : Synthesize MOFs using the compound as a linker. Analyze coordination modes via X-ray absorption spectroscopy (XAS) and surface area via Brunauer-Emmett-Teller (BET) analysis. Compare with non-iodinated analogs to isolate electronic contributions .

Methodological Frameworks

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize reactions with scalable solvents (e.g., ethanol over dichloromethane) to address green chemistry principles .

- Data Interpretation : Apply the PICO framework (Population, Intervention, Comparison, Outcome) when comparing synthetic routes. For instance, "Population: Benzoic acid derivatives; Intervention: NIS iodination; Comparison: Electrophilic substitution; Outcome: Yield and purity" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。